![molecular formula C23H15ClN2O2S B2872317 1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893786-57-7](/img/no-structure.png)

1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

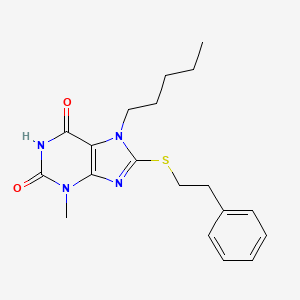

The compound “1-benzyl-3-(4-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a benzothieno[3,2-d]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and are often associated with a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the pyrimidine ring could potentially undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the benzothieno[3,2-d]pyrimidine core and the chlorophenyl group could impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

A wide range of research has been conducted on the synthesis and chemical behavior of compounds related to 1-benzyl-3-(4-chlorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, exploring its potential as a precursor for various heterocyclic compounds. Studies such as those by El-Agrody et al. (2001) and Klikar et al. (2017) have focused on synthesizing novel compounds through reactions involving this compound or its structural analogs. These works have contributed to the development of new chemical entities with potential applications in medicinal chemistry and materials science (El-Agrody et al., 2001); (Klikar et al., 2017).

Antimicrobial and Antifungal Activities

Research has also delved into the biological activities of derivatives of 1-benzyl-3-(4-chlorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, especially their antimicrobial and antifungal properties. Studies have synthesized various derivatives and evaluated their activities against different microbial strains, contributing to the search for new therapeutic agents. For instance, Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated their antifungal activities, revealing the potential for developing new antifungal agents (Konno et al., 1989).

Material Science Applications

Further research has explored the use of 1-benzyl-3-(4-chlorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives in material science, particularly in the development of novel organic compounds with specific optical or electronic properties. For example, Huang et al. (2019) and Kang et al. (2013) have investigated the synthesis of polymers and terpolymers incorporating such derivatives, aiming to enhance the performance of organic photovoltaic cells. These studies contribute to the advancement of renewable energy technologies by developing new materials for efficient solar energy conversion (Huang et al., 2019); (Kang et al., 2013).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol to form 4-chloro-2-(thiophen-2-yl)benzaldehyde. This intermediate is then reacted with 2,4-dioxo-1,3-dihydrobenzo[d][1,3]oxazine-6-carboxylic acid in the presence of a base to form the target compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-aminothiophenol", "2,4-dioxo-1,3-dihydrobenzo[d][1,3]oxazine-6-carboxylic acid", "base" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of a base to form 4-chloro-2-(thiophen-2-yl)benzaldehyde.", "Step 2: Reaction of 4-chloro-2-(thiophen-2-yl)benzaldehyde with 2,4-dioxo-1,3-dihydrobenzo[d][1,3]oxazine-6-carboxylic acid in the presence of a base to form 1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

Número CAS |

893786-57-7 |

Fórmula molecular |

C23H15ClN2O2S |

Peso molecular |

418.9 |

Nombre IUPAC |

1-benzyl-3-(4-chlorophenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H15ClN2O2S/c24-16-10-12-17(13-11-16)26-22(27)21-20(18-8-4-5-9-19(18)29-21)25(23(26)28)14-15-6-2-1-3-7-15/h1-13H,14H2 |

Clave InChI |

AMOOBMBYMVQELM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC5=CC=CC=C53 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2872235.png)

![(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile](/img/structure/B2872237.png)

![N-cyclopentyl-4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2872240.png)

![5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2872244.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2872246.png)

![N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872249.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2872251.png)

![(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2872252.png)

![2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2872255.png)